Calcitriol D6

Übersicht

Beschreibung

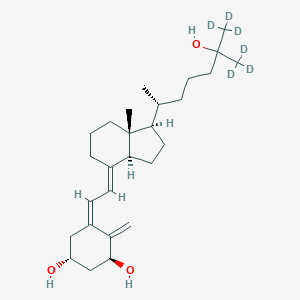

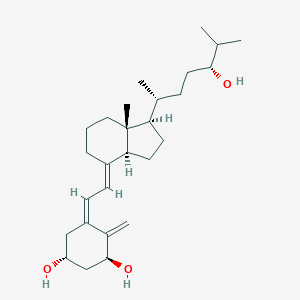

Calcitriol D6 is an internal standard used for the quantification of calcitriol by GC- or LC-MS . It is synthesized from 7-dehydro cholesterol in humans via a non-enzymatic photochemical reaction with 290-310 nm UV light in the skin . It is a vitamin D3 receptor agonist and an active metabolite of vitamin D3 .

Synthesis Analysis

Calcitriol is synthesized from Vitamin D3 which undergoes hydroxylation to 25-hydroxy vitamin D3 in the liver, followed by further hydroxylation at the 1α-position in the kidney . A new enzymatic approach to synthesizing calcitriol has been demonstrated where peroxygenase from Agrocybe aegerita can catalyze the selective C-25 hydroxylation of alfacalcidol yielding calcitriol .Molecular Structure Analysis

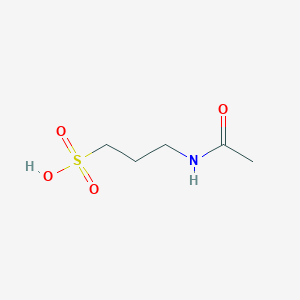

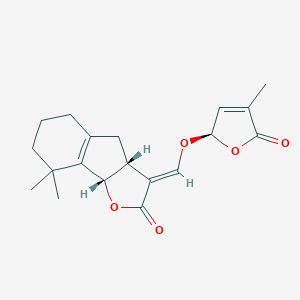

The molecular formula of Calcitriol D6 is C27H38D6O3 . The average mass is 422.673 Da and the monoisotopic mass is 422.366699 Da .Chemical Reactions Analysis

A NP-HPLC method has been developed for the simultaneous estimation and validation of calcitriol. The method is validated for accuracy, linearity, precision, intermediate precision, robustness, specificity system suitability, forced degradation study, effect of variation in flow rate, stability of analytical solution and filter validation .Physical And Chemical Properties Analysis

The average mass of Calcitriol is 416.637 Da and the monoisotopic mass is 416.329041 Da .Wissenschaftliche Forschungsanwendungen

Anti-Cancer and Anti-Inflammatory Actions

- Calcitriol exhibits significant anti-proliferative, pro-apoptotic, and pro-differentiating actions on various malignant cells and has shown potential in cancer therapy and chemoprevention. It also demonstrates anti-inflammatory effects, including suppression of prostaglandin action and inhibition of NF-κB signaling (Krishnan & Feldman, 2011).

Athletic Performance

- Calcitriol may influence athletic performance by increasing intracellular levels in nerve and muscle tissue, which can affect physical and athletic performance. It also appears to increase the size and number of Type II muscle fibers (Cannell et al., 2009).

Renovascular Function in Hypertension

- Calcitriol has been shown to protect against renovascular dysfunction in hypertension by down-regulating angiotensin II type 1 receptors and reducing oxidative stress (Dong et al., 2012).

Modulation of Expression and Function in Pancreatic Islets

- Calcitriol modulates the local pancreatic islet renin-angiotensin system and improves islet beta cell secretory function, suggesting potential implications for diabetes treatment (Cheng et al., 2011).

Membrane Vitamin D Receptors

- Recent research suggests the existence of a membrane-bound receptor for calcitriol, which could potentially integrate with the existing knowledge of vitamin D biology (Fleet, 2009).

Prostate Cancer Chemoprevention and Treatment

- Calcitriol exhibits multiple anti-inflammatory effects and potential therapeutic strategies for prostate cancer, particularly in combination with nonsteroidal anti-inflammatory drugs (Krishnan & Feldman, 2010).

Pharmacological Effects in Various Diseases

- Calcitriol and its analogs exert potent effects on cellular differentiation, proliferation, apoptosis, and immunomodulation, impacting skin diseases, cancer, diabetes, and multiple sclerosis (Sintov et al., 2014).

Interaction with Disulfide Isomerase ERp57

- Calcitriol interacts with the disulfide isomerase ERp57, suggesting a potential nongenomic action and providing insights into its diverse physiological roles (Gaucci et al., 2016).

Effects on Skin Flap Survival in Rats

- Calcitriol shows potential in promoting skin flap survival by accelerating angiogenesis, reducing inflammation, oxidative stress, and promoting autophagy (Zhou et al., 2016).

Wirkmechanismus

Target of Action

Calcitriol D6, also known as Calcitriol-d6, is an active metabolite of vitamin D . Its primary targets are the Vitamin D Receptors (VDRs) , which are ubiquitously expressed in various cell types . The VDRs play a crucial role in the regulation of calcium and phosphate homeostasis, and skeletal health .

Mode of Action

Calcitriol D6 interacts with its primary targets, the VDRs, to induce genomic effects . It acts as a hormone that binds to and activates the VDR in the nucleus of the cell, which then increases the expression of many genes . This interaction results in the modulation (suppression or activation) of gene expression .

Biochemical Pathways

Calcitriol D6 affects several biochemical pathways. It plays a role in plasma calcium regulation in concert with parathyroid hormone (PTH) by enhancing absorption of dietary calcium and phosphate from the gastrointestinal tract, promoting renal tubular reabsorption of calcium in the kidneys, and stimulating the release of calcium stores from the skeletal system . It also modulates the action of cytokines and may regulate immune and inflammatory response, cell turnover, and cell differentiation .

Pharmacokinetics

The pharmacokinetics of Calcitriol D6 differ from vitamin D3 in several ways . It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . At comparable doses to vitamin D3, Calcitriol D6 achieves target serum 25(OH)D concentrations more rapidly . It has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations . The intestinal absorption of Calcitriol D6 is relatively preserved in patients with fat malabsorption and it is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue .

Result of Action

The result of Calcitriol D6’s action is the increase in blood calcium (Ca 2+) mainly by increasing the uptake of calcium from the intestines . It can be given as a medication for the treatment of low blood calcium and hyperparathyroidism due to kidney disease, low blood calcium due to hypoparathyroidism, osteoporosis, osteomalacia, and familial hypophosphatemia .

Action Environment

The action of Calcitriol D6 can be influenced by environmental factors. For instance, the production of Calcitriol D6 in the body involves a series of conversion steps of 7-dehydrocholesterol from exposure to UV light . Therefore, sunlight exposure can affect the levels of Calcitriol D6 in the body. Additionally, the presence of certain diseases or conditions, such as obesity, liver disease, and malabsorption, can influence the action, efficacy, and stability of Calcitriol D6 .

Safety and Hazards

Eigenschaften

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRQFYUYWCNGIN-HLEVXKMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515335 | |

| Record name | (1S,3R,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcitriol D6 | |

CAS RN |

78782-99-7 | |

| Record name | (1S,3R,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

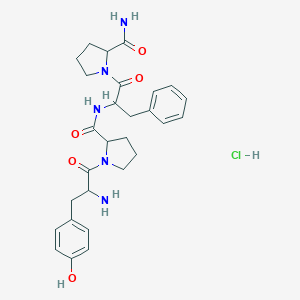

Q1: Why is Calcitriol D6 used as an internal standard for analyzing Calcitriol in plasma samples?

A1: Calcitriol D6 is a deuterated form of Calcitriol, meaning it has a very similar chemical structure with the addition of deuterium atoms. This makes it ideal as an internal standard for several reasons:

- Similar Chemical Behavior: Calcitriol D6 behaves almost identically to Calcitriol during sample preparation (extraction) and analysis (chromatographic separation and ionization). [] This helps to account for any losses or variations during these processes.

- Improved Accuracy and Precision: By comparing the signal from Calcitriol to the signal from the known amount of Calcitriol D6 added to the sample, variations in ionization efficiency and other analytical factors can be minimized. This leads to more accurate and precise measurements of Calcitriol concentrations. []

Q2: Can you explain the analytical method mentioned in the research paper and the role of Calcitriol D6 in it?

A2: The research paper describes an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS) method for quantifying Calcitriol in human plasma. [] Here's how Calcitriol D6 is utilized:

- Sample Preparation: A known amount of Calcitriol D6 is added to the plasma sample before extraction. []

- Extraction: Solid phase extraction using Phenomenex Strata-X cartridges is employed to isolate Calcitriol and Calcitriol D6 from the plasma matrix. []

- Chromatographic Separation: The extracted sample is injected into the UPLC system. Both Calcitriol and Calcitriol D6 are separated based on their chemical properties using a Waters Acquity UPLC BEH C18 column. []

- Detection and Quantification: The mass spectrometer selectively detects Calcitriol and Calcitriol D6 based on their specific precursor and product ion transitions. [] By comparing the peak area ratios of Calcitriol to Calcitriol D6, the concentration of Calcitriol in the original plasma sample is accurately determined. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)